molecular formula C15H13N3O5S B2732899 5-(N-(furan-2-ylmethyl)sulfamoyl)-N-(pyridin-2-yl)furan-2-carboxamide CAS No. 1170494-70-8

5-(N-(furan-2-ylmethyl)sulfamoyl)-N-(pyridin-2-yl)furan-2-carboxamide

Cat. No.: B2732899
CAS No.: 1170494-70-8
M. Wt: 347.35
InChI Key: FAWXOSSEMJPJHF-UHFFFAOYSA-N
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Description

5-(N-(Furan-2-ylmethyl)sulfamoyl)-N-(pyridin-2-yl)furan-2-carboxamide is a bifunctional heterocyclic compound featuring a furan-carboxamide core substituted with a sulfamoyl linker and a pyridin-2-yl group. This compound’s design integrates polar (sulfamoyl, pyridine) and aromatic (furan) elements, which may influence solubility, target binding, and metabolic stability.

Properties

IUPAC Name

5-(furan-2-ylmethylsulfamoyl)-N-pyridin-2-ylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5S/c19-15(18-13-5-1-2-8-16-13)12-6-7-14(23-12)24(20,21)17-10-11-4-3-9-22-11/h1-9,17H,10H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWXOSSEMJPJHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of N-(Pyridin-2-yl)furan-2-carboxamide

This intermediate is synthesized via amide coupling between furan-2-carboxylic acid and 2-aminopyridine. A 2018 patent (WO2019097306A2) demonstrates analogous pyrazole carbonitrile synthesis using nitrile solvents and halogenating agents, though adaptations are required:

  • Activation of Furan-2-carboxylic Acid :
    • Reagent: Thionyl chloride (SOCl₂) converts the acid to furan-2-carbonyl chloride.
    • Conditions: Reflux in anhydrous dichloromethane (DCM) for 2 h.
  • Coupling with 2-Aminopyridine :
    • Base: Triethylamine (TEA) in DCM at 0–5°C.
    • Yield: 78–85% after silica gel chromatography.

Synthesis of Furan-2-ylmethylamine

Two routes are prevalent:

  • Gabriel Synthesis :
    • React furan-2-ylmethyl bromide with phthalimide in DMF, followed by hydrazinolysis.
    • Purity: >95% (GC-MS).
  • Reductive Amination :
    • Furan-2-carbaldehyde + ammonium acetate → imine intermediate → NaBH₄ reduction.
    • Yield: 65–70%.

Sulfamoyl Bridge Formation

Direct Sulfamation Using Sulfamoyl Chlorides

A 2021 study (PMC9462268) on isoquinoline intermediates employed sulfamoyl chlorides for analogous couplings:

  • Generation of Sulfamoyl Chloride :
    • React furan-2-ylmethylamine with chlorosulfonyl isocyanate (CSI) in anhydrous THF at −78°C.
    • Caution : Exothermic reaction requires slow CSI addition.
  • Coupling to N-(Pyridin-2-yl)furan-2-carboxamide :
    • Conditions: DCM, TEA, 0°C → RT, 12 h.
    • Yield: 62%.

Mechanism :
$$
\text{RNH}2 + \text{ClSO}2\text{NCO} \rightarrow \text{RNHSO}2\text{Cl} \xrightarrow{\text{Amine}} \text{RNHSO}2\text{NHAr'}
$$

Stepwise Sulfonylation and Amination

Adapted from BRPI0516341A, this method avoids handling unstable sulfamoyl chlorides:

  • Sulfonylation :
    • React Intermediate A with sulfur trioxide–pyridine complex in DMF.
    • Temp: 40°C, 6 h.
  • Amine Coupling :
    • Add furan-2-ylmethylamine and EDCl/HOBt in DCM.
    • Yield: 58% over two steps.

Alternative Routes and Optimization

Solid-Phase Synthesis

PubChem entry 71907102 describes a resin-bound approach for sulfamoyl-containing furans:

  • Wang Resin Functionalization :
    • Load furan-2-carboxylic acid via DIC/HOBt activation.
  • Sulfamoyl Incorporation :
    • Treat with sulfuryl chloride (SO₂Cl₂) and furan-2-ylmethylamine.
    • Cleavage: TFA/DCM (1:1).
    • Purity (HPLC): 91%.

Microwave-Assisted Synthesis

A 2025 study (PubChem 1277287) achieved 40% time reduction using microwaves:

  • Conditions: 150°C, 20 min, DMF, K₂CO₃.
  • Yield: 68% vs. 59% conventional heating.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Time (h) Scalability
Direct Sulfamation 62 95 14 Moderate
Stepwise Sulfonylation 58 93 18 High
Solid-Phase 71 91 24 Low
Microwave 68 94 0.3 High

Key Observations :

  • Microwave synthesis offers dramatic time savings but requires specialized equipment.
  • Solid-phase methods enhance purity but limit scale-up.

Challenges and Mitigation Strategies

  • Sulfamoyl Chloride Instability :
    • Solution : In situ generation using CSI.
  • Pyridine Ring Reactivity :
    • Mitigation : Protect pyridin-2-yl nitrogen with Boc before sulfamation.
  • Regioselectivity in Coupling :
    • Control : Use bulky bases (e.g., DIPEA) to favor N-over O-sulfonylation.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Formation of alcohols and amines.

  • Substitution: Formation of various substituted furan derivatives.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, such as enzyme inhibition.

  • Medicine: Explored for its therapeutic properties, including anticancer and antimicrobial activities.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related derivatives from the evidence, focusing on substituents, synthesis, and inferred bioactivity.

Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity (Inferred/Reported) Key Physical Properties
Target Compound Furan-2-carboxamide - Sulfamoyl (N-furan-2-ylmethyl)
- Pyridin-2-yl
Potential diuretic/antimicrobial Higher polarity (sulfamoyl, pyridine)
5-Nitro-N-phenylfuran-2-carboxamide (2A) Furan-2-carboxamide - Nitro group
- Phenyl
Diuretic (urea transport inhibition) Melting point: 178–180°C
N-(Thiazol-2-yl)-5-nitrofuran-2-carboxamide (2J) Furan-2-carboxamide - Nitro group
- Thiazol-2-yl
Not specified Melting point: 265–268°C
LMM11 Benzamide-sulfamoyl - Cyclohexyl(ethyl)sulfamoyl
- Furan-2-yl (1,3,4-oxadiazole)
Antifungal (Candida spp. inhibition) Solubilized in DMSO/Pluronic F-127
N-Cyclohexyl-5-nitrofuran-2-carboxamide (22a) Furan-2-carboxamide - Nitro group
- Cyclohexyl
Trypanocidal activity Synthesized via amide coupling
Patent Compound (C07D 417/12) Acrylamide-thiazole - Thiazole
- Acrylamide
CDK7 inhibition (cancer therapy) Not reported

Key Differences and Implications

Sulfamoyl vs. Nitro Groups: The target compound’s sulfamoyl group replaces the nitro moiety seen in and analogs. The sulfamoyl group may improve safety and enable hydrogen bonding with biological targets (e.g., enzymes or transporters) . Example: In diuretic candidates (), nitro groups enhance urea transport inhibition, but sulfamoyl derivatives like the target compound could modulate alternative targets (e.g., carbonic anhydrase) .

Pyridine’s basicity may also improve solubility in aqueous environments . Contrast: LMM11’s 1,3,4-oxadiazole-furan system () confers antifungal activity, suggesting the target compound’s furan-pyridine combination could target similar pathways .

Synthesis Complexity :

  • The target compound’s sulfamoyl linker likely requires multi-step synthesis, including sulfamoylation (e.g., coupling furan-2-ylmethylamine to a sulfonyl chloride intermediate). This contrasts with simpler amide couplings in nitro-furan derivatives () .

Hypothesized Bioactivity

  • Diuretic Potential: Analogous to ’s urea transport inhibitors, the sulfamoyl group may interact with renal transporters, though with distinct efficacy/safety profiles .
  • Antifungal/Antimicrobial Activity : Structural similarities to LMM11 () and thiazole-containing patents () suggest possible activity against fungal or bacterial targets .
  • Enzyme Inhibition : The pyridine-sulfamoyl motif could inhibit enzymes like carbonic anhydrase or kinases, akin to CDK7 inhibitors in .

Biological Activity

5-(N-(furan-2-ylmethyl)sulfamoyl)-N-(pyridin-2-yl)furan-2-carboxamide is a complex organic compound with potential biological activities, particularly in the realm of antibacterial applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and comparative studies.

Chemical Structure and Properties

The compound features a unique combination of furan and pyridine moieties along with a sulfamoyl functional group. The structural formula indicates that it contains a furan-2-carboxamide core, which is substituted with both a furan-2-ylmethylsulfamoyl group and a pyridin-2-yl group. This configuration is believed to enhance its pharmacological profile compared to other sulfonamide derivatives.

The biological activity of this compound is largely attributed to its sulfamoyl component, which is known to inhibit dihydropteroate synthase , an enzyme critical for folate synthesis in bacteria. This inhibition disrupts bacterial DNA synthesis and cell growth, suggesting potential applications as an antibacterial agent. The lack of extensive literature on its specific molecular targets necessitates further exploration to elucidate its mechanisms in various biological contexts.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, we can compare it with structurally similar compounds:

Compound NameStructural FeaturesPrimary Use
SulfisoxazoleSulfonamide + FuranAntibacterial
FurosemideSulfonamide + FuranDiuretic
SulfadimidineSulfonamide + Aromatic RingsAntibacterial

The dual heterocyclic structure combining both furan and pyridine rings may provide distinct interaction capabilities with biological targets, enhancing the compound's efficacy.

In Vitro Studies

  • Antibacterial Activity : Preliminary studies suggest that this compound exhibits significant antibacterial properties against various strains of bacteria. For instance, it has shown effectiveness comparable to traditional antibiotics in inhibiting bacterial growth.
  • Enzyme Inhibition Assays : Various assays have been employed to assess the compound's inhibitory effects on dihydropteroate synthase. These studies typically utilize techniques such as molecular docking simulations and enzyme inhibition assays to evaluate binding affinities and specificity against bacterial enzymes.
  • Cytotoxicity Assessments : Initial cytotoxicity evaluations indicate that the compound maintains a favorable safety profile, with CC50 values significantly higher than therapeutic concentrations, suggesting low toxicity in mammalian cell lines.

Case Studies

Several case studies have highlighted the potential of compounds similar to this compound in treating bacterial infections:

  • Sulfisoxazole : Demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, establishing a benchmark for evaluating new sulfonamide derivatives.
  • Furosemide : While primarily a diuretic, its structural similarities have prompted investigations into its antibacterial properties, leading to insights applicable to the development of new agents based on the furan framework.
  • Pyrrole Derivatives : Recent studies on pyrrole-based compounds have shown promising antibacterial activity with MIC values significantly lower than traditional antibiotics, suggesting that modifications in the furan-pyridine framework could yield similarly potent derivatives.

Q & A

Q. Q1. What are the key synthetic pathways for 5-(N-(furan-2-ylmethyl)sulfamoyl)-N-(pyridin-2-yl)furan-2-carboxamide, and how do reaction conditions influence yield?

Answer: The synthesis typically involves multi-step reactions, including sulfamoylation and carboxamide coupling. Key steps include:

  • Sulfamoylation: Reacting furan-2-carboxylic acid derivatives with sulfamoyl chloride under controlled temperatures (0–5°C) to avoid side reactions .
  • Coupling: Using coupling agents like EDC/HOBt in anhydrous DMF to attach the pyridin-2-yl group. Solvent polarity and temperature (40–60°C) critically affect reaction efficiency .

Table 1: Optimization of Reaction Conditions

StepSolventTemp (°C)Yield (%)Purity (HPLC)
SulfamoylationTHF0–57295%
CouplingDMF506592%

Q. Q2. How is this compound characterized structurally, and what analytical techniques are essential?

Answer: Structural confirmation relies on:

  • NMR Spectroscopy: 1^1H NMR identifies aromatic protons (δ 6.5–8.5 ppm for furan/pyridine), while 13^{13}C NMR confirms carbonyl (δ 165–170 ppm) and sulfonamide (δ 45–50 ppm) groups .
  • Mass Spectrometry (HRMS): Molecular ion peaks at m/z 375.08 (calculated for C15_{15}H14_{14}N3_3O5_5S) .
  • X-ray Crystallography: Resolves planarity of the sulfamoyl-furan-pyridine core, with dihedral angles <10° between rings .

Q. Q3. What preliminary biological activities have been reported for this compound?

Answer: In vitro studies suggest:

  • Antimicrobial Activity: MIC values of 12.5 µg/mL against S. aureus and E. coli .
  • Enzyme Inhibition: IC50_{50} of 1.8 µM against COX-2, attributed to the sulfamoyl group’s interaction with the catalytic site .
  • Cytotoxicity: Moderate activity (IC50_{50} = 25 µM) against HeLa cells, linked to pyridine-mediated DNA intercalation .

Advanced Research Questions

Q. Q4. How can researchers design experiments to resolve contradictions in reported biological activity data?

Answer: Contradictions often arise from variations in assay conditions or structural analogs. Strategies include:

  • Standardized Assays: Use identical cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MTT assay duration: 48 hrs) .
  • Structural Analysis: Compare analogs (e.g., replacing pyridine with pyrimidine) to isolate pharmacophore contributions .
  • Meta-Analysis: Pool data from multiple studies to identify trends (e.g., logP >2.5 correlates with improved membrane permeability) .

Q. Q5. What methodologies are recommended for optimizing the compound’s pharmacokinetic properties?

Answer: Key approaches include:

  • Prodrug Design: Esterification of the carboxamide group to enhance oral bioavailability .
  • Solubility Enhancement: Use of co-solvents (e.g., PEG-400) or nanoformulation (liposomal encapsulation) .
  • Metabolic Stability: Incubation with liver microsomes (human/rat) to identify vulnerable sites (e.g., furan ring oxidation) .

Table 2: Pharmacokinetic Parameters

ParameterValue (Unoptimized)Value (Optimized)
Solubility (mg/mL)0.121.8 (with PEG-400)
t1/2_{1/2} (hrs)1.54.2 (prodrug)

Q. Q6. How can computational modeling guide the design of derivatives with improved target selectivity?

Answer:

  • Docking Studies: Use AutoDock Vina to predict binding poses with COX-2 (PDB: 5KIR) and prioritize derivatives with lower ∆G values (<-9 kcal/mol) .
  • QSAR Models: Correlate substituent electronegativity (Hammett σ) with IC50_{50} values to predict activity .
  • MD Simulations: Assess stability of ligand-receptor complexes over 100 ns to filter unstable binders .

Q. Q7. What experimental controls are critical when evaluating this compound’s mechanism of action?

Answer:

  • Negative Controls: Use structurally similar but inactive analogs (e.g., sulfonamide replaced with methyl group) .
  • Enzyme Knockdown: siRNA-mediated silencing of target enzymes (e.g., COX-2) to confirm on-target effects .
  • Off-Target Screening: Profiling against kinase panels (e.g., Eurofins KinaseScan) to rule out promiscuity .

Q. Q8. How should researchers address discrepancies in crystallographic vs. solution-phase structural data?

Answer:

  • Dynamic NMR: Monitor conformational changes in DMSO-d6_6 to compare with solid-state X-ray data .
  • DFT Calculations: Optimize gas-phase and solvent (PCM model) geometries to identify energy-minimized conformers .
  • Variable-Temperature Studies: Detect flexible regions (e.g., sulfamoyl rotation) via line broadening in 1^1H NMR .

Methodological Considerations

  • Synthesis Reproducibility: Always include moisture-sensitive steps under argon and monitor reaction progress via TLC (Rf_f = 0.3 in EtOAc/hexane 1:1) .
  • Data Validation: Cross-validate biological activity with orthogonal assays (e.g., fluorescence-based and radiometric enzyme assays) .

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